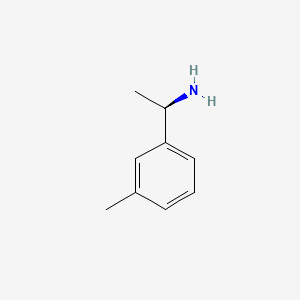

(R)-1-m-Tolylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMHAFOUAKOMS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654419 | |

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138457-19-9 | |

| Record name | (αR)-α,3-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138457-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-m-Tolylethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-m-Tolylethanamine, also known as (1R)-1-(3-methylphenyl)ethanamine, is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable building block for the synthesis of enantiomerically pure compounds, a critical aspect in the creation of modern therapeutics. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination and an illustrative workflow for its application in chiral resolution.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for analytical purposes. While experimental data for some properties of this specific enantiomer is limited in publicly accessible literature, a combination of predicted and known data for closely related compounds provides a solid foundation for its characterization.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source Type |

| Molecular Formula | C₉H₁₃N | Calculated |

| Molecular Weight | 135.21 g/mol | Calculated |

| CAS Number | 138457-19-9 | Literature |

| Appearance | Colorless to light yellow liquid (Predicted) | Predicted |

| Boiling Point | 205.6 ± 9.0 °C | Predicted |

| Density | 0.945 ± 0.06 g/cm³ | Predicted |

| pKa | 9.08 ± 0.10 | Predicted |

| Refractive Index | No experimental data available | - |

| Specific Optical Rotation | No experimental data available | - |

| Solubility | Expected to be soluble in organic solvents. | Inferred |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties of chiral amines like this compound. These protocols are based on standard laboratory practices and can be adapted for specific laboratory conditions.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Methodology:

-

A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃). The temperature is kept constant.

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when passing through the liquid.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Light is directed through the sample, and the telescope is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Specific Optical Rotation (Polarimetry)

Objective: To measure the angle through which the plane of polarized light is rotated by a solution of the chiral compound.

Methodology:

-

A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable achiral solvent.

-

A polarimeter tube of a known path length (l, in dm) is filled with the solution, ensuring no air bubbles are present.

-

The polarimeter is calibrated with the pure solvent (zero reading).

-

The polarimeter tube containing the sample solution is placed in the instrument.

-

The observed optical rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) must be reported.

Chemical Properties and Reactivity

This compound exhibits typical reactivity for a primary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will react with acids to form ammonium salts. As a nucleophile, it can participate in reactions such as acylation, alkylation, and imine formation. Its stability is generally good under standard conditions, but it may be sensitive to air and light over time.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the 6.5-7.5 ppm region), a quartet for the methine proton (CH-NH₂), a doublet for the methyl group attached to the chiral center, a singlet for the methyl group on the tolyl ring, and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including four signals for the aromatic carbons of the tolyl ring (two of which would be quaternary), one for the chiral methine carbon, and two for the methyl carbons.

-

IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (135.21 g/mol ). Common fragmentation patterns for phenylethylamines would be expected, such as the loss of a methyl group to form a stable benzylic cation.

Applications in Drug Development and Chiral Synthesis

Chiral amines are crucial building blocks in the synthesis of many pharmaceutical compounds. The enantiomeric purity of a drug is often critical to its efficacy and safety profile. This compound can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral molecules. One of its primary applications is as a chiral resolving agent .

Chiral Resolution Workflow

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This compound, as a chiral base, can be used to resolve a racemic mixture of a chiral acid. The process involves the formation of diastereomeric salts, which have different physical properties (such as solubility) and can therefore be separated.

Spectroscopic Analysis of (R)-1-m-Tolylethanamine: A Technical Guide

Introduction

(R)-1-m-Tolylethanamine, a chiral amine, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. Consequently, the precise spectroscopic characterization of this intermediate is paramount for quality control and regulatory purposes. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound. It is important to note that while extensive searches were conducted, a complete set of publicly available, experimentally verified spectra with peak-by-peak assignments for this specific enantiomer is limited. Therefore, the data presented is a composite derived from spectral data of the racemic mixture, closely related analogs (e.g., p-tolyl isomers), and predicted spectral data from chemical databases. The source and nature of the data are indicated where applicable.

Table 1: ¹H NMR Spectroscopic Data for 1-(m-Tolyl)ethanamine

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | m | 1H | Ar-H |

| ~7.10 | m | 3H | Ar-H |

| ~4.10 | q | 1H | CH-NH₂ |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~1.55 | s (br) | 2H | NH₂ |

| ~1.40 | d | 3H | CH-CH₃ |

Note: Data is based on typical chemical shifts for tolylethanamine derivatives and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 1-(m-Tolyl)ethanamine

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~123 | Ar-CH |

| ~51 | CH-NH₂ |

| ~25 | CH-CH₃ |

| ~21 | Ar-CH₃ |

Note: This data is predicted based on the structure and analysis of similar compounds. Actual experimental values may differ.

Table 3: Infrared (IR) Spectroscopic Data for 1-(m-Tolyl)ethanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1600 - 1650 | Medium | N-H bend (scissoring) |

| 1450 - 1600 | Strong | Aromatic C=C stretch |

| 1370 - 1470 | Medium | C-H bend |

| 1000 - 1300 | Strong | C-N stretch |

| 690 - 900 | Strong | Aromatic C-H out-of-plane bend |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., neat liquid, solution).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse sequence (zg30) is used.

-

Number of Scans: 16 scans are typically acquired.

-

Relaxation Delay: A delay of 1.0 second is set between scans.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A sweep width of 16 ppm is used.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) is employed.

-

Number of Scans: 256 to 1024 scans are acquired for adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 2.0 seconds is used.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A sweep width of 240 ppm is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, is typically recorded as a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. An Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples.

-

Sample Preparation (ATR):

-

A background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) is recorded.

-

A single drop of this compound is placed directly onto the ATR crystal.

-

The sample spectrum is then acquired.

-

-

Acquisition Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral amine like this compound.

Synthesis pathways for enantiopure (R)-1-m-Tolylethanamine

An In-depth Technical Guide to the Synthesis of Enantiopure (R)-1-m-Tolylethanamine

Introduction

Enantiomerically pure chiral amines are critical building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). More than 80% of all drugs and drug candidates contain amine functionality, and many of these are chiral.[1] this compound is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds. Achieving high enantiopurity is crucial as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer being therapeutic while the other might be inactive or even toxic. This guide provides a detailed overview of the principal synthetic pathways to obtain enantiopure this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include classical diastereomeric salt resolution, enzymatic kinetic resolution, and modern asymmetric synthesis.

Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers.[2] The process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.[5]

Logical Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Data Summary

The selection of the chiral resolving agent and the crystallization solvent is critical for achieving efficient separation.[2] The table below summarizes data for the resolution of a structurally similar compound, 1-phenyl-2-(p-tolyl)ethylamine, which provides a model for the target molecule.

| Resolving Agent | Solvent System | Target Diastereomer Salt | Yield of (S)-Amine | Enantiomeric Excess (ee) | Reference |

| (S)-Isopropylidene Glycerol Hemiphthalate | Isopropanol/Water (93/7) | (S)-Amine · (R)-Acid | 69% | >99% | [6] |

Experimental Protocol: Resolution of Racemic 1-Phenylethanamine

This protocol describes the resolution of a model racemic amine using (R,R)-tartaric acid, illustrating the general procedure.[4]

-

Salt Formation: Dissolve racemic 1-phenylethanamine in methanol. In a separate flask, dissolve an equimolar amount of (R,R)-tartaric acid in methanol.

-

Crystallization: Combine the two solutions. The diastereomeric salts will form, one of which is less soluble in methanol and will begin to crystallize. Allow the solution to stand, often for 24 hours or more, to facilitate complete crystallization of the less-soluble diastereomer.[4]

-

Isolation: Isolate the precipitated crystals (the less-soluble diastereomeric salt) by vacuum filtration. The filtrate will contain the more soluble diastereomeric salt.

-

Amine Recovery: Dissolve the isolated crystals in water and add a strong base, such as 50% sodium hydroxide solution, until the salt is completely dissolved and the free amine separates as an organic layer.[4]

-

Extraction: Extract the free amine using an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess of the product via chiral HPLC analysis.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[7][8] In the case of racemic amines, this often involves the acylation of one enantiomer, leaving the other unreacted. The acylated and unreacted amines can then be easily separated. Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product.[9][10]

Signaling Pathway

Caption: Pathway of Lipase-Catalyzed Kinetic Resolution.

Data Summary

Lipases like Candida antarctica lipase B (CALB) are highly effective for the kinetic resolution of amines. The choice of acyl donor and solvent significantly impacts the reaction's efficiency and enantioselectivity.

| Substrate (Model) | Enzyme | Acyl Donor | Solvent | Conversion | Product ee | Enantiomeric Ratio (E) | Reference |

| (±)-1-Phenylethylamine | Novozym 435 (CALB) | Isopropyl Acetate | Toluene | ~50% | >99% | >200 | [11] |

| (±)-1-Phenylethylamine | Novozym 435 (CALB) | Ethyl Methoxyacetate | Toluene | ~50% | >99% | High | [9] |

| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 40.8% | 98.9% | 379 | [12] |

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is based on the dynamic kinetic resolution of (±)-1-phenylethylamine.[9][13]

-

Reaction Setup: To a solution of racemic (±)-1-m-tolylethanamine in an appropriate solvent (e.g., toluene), add the acyl donor (e.g., ethyl methoxyacetate).

-

Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, an immobilized form of CALB). If performing a DKR, also add the racemization catalyst (e.g., a ruthenium-based Shvo catalyst).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50°C) and monitor the reaction progress by gas chromatography (GC) or HPLC.[11][13]

-

Workup: Once approximately 50% conversion is reached (for EKR), stop the reaction by filtering off the immobilized enzyme.

-

Separation: Separate the resulting (S)-amide from the unreacted (R)-amine using column chromatography or extraction.

-

Hydrolysis (Optional): If the (S)-amine is desired, the isolated (S)-amide can be hydrolyzed back to the amine using acidic or basic conditions.

-

Analysis: Determine the enantiomeric excess of the unreacted (R)-amine and the product amide using chiral HPLC.

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material, offering a more atom-economical approach than resolution methods.[14] Key strategies include the use of chiral catalysts or auxiliaries.[1][15] For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of imines and reductive amination using imine reductases (IREDs) are powerful techniques.[16][17][18]

Experimental Workflow

Caption: Workflow for Asymmetric Synthesis of a Chiral Amine.

Data Summary

The performance of asymmetric hydrogenation is highly dependent on the choice of the chiral ligand and metal catalyst.

| Substrate (Model) | Catalyst/Ligand System | Yield | ee (%) | Reference |

| N-Aryl Imines | Iridium complexes with phosphino-oxazoline ligands | High | up to 97 | [16] |

| α-Phthalimido Alkyl Chloride | Nickel/pybox complex | 90% | 92% | [19] |

| Enone Carbamates | Cinchona-based diamine / Trifluoroacetic acid | 75-95% | up to 99 | [20] |

Experimental Protocol: Asymmetric Reductive Amination

This generalized protocol is based on the principles of transition metal-catalyzed asymmetric hydrogenation of imines.[16]

-

Imine Formation: Condense m-methylacetophenone with an ammonia source to form the corresponding prochiral imine. This step can sometimes be performed in situ.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active chiral catalyst by reacting a metal precursor (e.g., [Rh(COD)2]BF4) with a chiral phosphine ligand.

-

Hydrogenation: Place the imine substrate in a high-pressure reactor with a suitable solvent. Add the prepared chiral catalyst.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas (H2) to the desired pressure and heat to the reaction temperature. Stir until the reaction is complete, as monitored by GC or TLC.

-

Workup: Carefully vent the reactor and remove the catalyst, often by filtration through a pad of silica gel or celite.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the enantiopure this compound.

-

Analysis: Confirm the identity and determine the enantiomeric excess of the product by NMR spectroscopy and chiral HPLC analysis.

Conclusion

The synthesis of enantiopure this compound can be accomplished through several effective pathways. Diastereomeric salt resolution remains a reliable and scalable method, particularly for industrial applications.[2] Enzymatic kinetic resolution offers exceptional selectivity under mild conditions, aligning with green chemistry principles.[12] Asymmetric synthesis, especially through catalytic hydrogenation, provides the most direct and atom-efficient route to the target enantiomer. The optimal choice of method depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity. For drug development professionals, a thorough evaluation of these pathways is essential for establishing a robust and efficient manufacturing process.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-m-Tolylethanamine: A Chiral Workhorse in Modern Organic Synthesis

(An In-depth Technical Guide)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-1-m-Tolylethanamine, a chiral amine belonging to the family of phenylethylamines, is a versatile and valuable building block in the field of organic chemistry. Its significance lies primarily in its application as a chiral resolving agent for the separation of racemic mixtures, particularly acidic compounds. Furthermore, its structural motif makes it a promising candidate for use as a chiral auxiliary in asymmetric synthesis and as a precursor for the development of novel chiral ligands for asymmetric catalysis. This guide provides a comprehensive overview of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and logical workflows to facilitate its practical implementation in a research and development setting.

Introduction to Chiral Amines in Asymmetric Synthesis

Chirality is a fundamental concept in modern drug discovery and development, as the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a critical requirement. Chiral amines, such as this compound, play a pivotal role in achieving this goal through several key strategies:

-

Chiral Resolution: This classical and industrially relevant method involves the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties, allowing for their separation. Chiral amines are frequently used to resolve racemic acids through the formation of diastereomeric salts.

-

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is covalently attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

-

Chiral Ligands: Chiral amines can be used as scaffolds for the synthesis of more complex chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst capable of promoting a wide range of asymmetric transformations with high enantioselectivity.

Core Application: Chiral Resolution of Racemic Acids

The most prominent application of this compound is as a chiral resolving agent for racemic carboxylic acids. The underlying principle involves the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These diastereomers possess different solubilities, allowing for their separation by fractional crystallization.

General Principle of Diastereomeric Salt Resolution

The process can be summarized in the following logical steps:

Figure 1: Logical workflow for chiral resolution of a racemic acid.

Experimental Protocol: Resolution of Racemic Ibuprofen

The following protocol is a representative example of the resolution of a racemic carboxylic acid using a chiral phenylethylamine. This procedure can be adapted for this compound and other racemic acids.[1][2][3]

Materials:

-

Racemic Ibuprofen

-

This compound (or (S)-(-)-α-phenylethylamine as described in the literature)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (e.g., 2 M HCl)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel, etc.)

-

Heating/stirring plate

-

Rotary evaporator

-

Polarimeter

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic ibuprofen (e.g., 10.0 g, 48.5 mmol) in a suitable solvent like methanol (e.g., 100 mL) in an Erlenmeyer flask.

-

In a separate beaker, dissolve an equimolar amount of this compound (e.g., 6.56 g, 48.5 mmol) in the same solvent.

-

Slowly add the amine solution to the ibuprofen solution with stirring.

-

Heat the mixture gently to ensure complete dissolution and then allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent (e.g., methanol) to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals. This is the diastereomerically enriched salt.

-

-

Recrystallization for Optical Purification (Optional but Recommended):

-

Dissolve the collected salt in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.

-

Collect the purified crystals by vacuum filtration and dry. This step enhances the diastereomeric excess (de).

-

-

Liberation of the Enantiomerically Enriched Ibuprofen:

-

Suspend the purified diastereomeric salt in water.

-

Add an excess of a strong acid (e.g., 2 M HCl) with stirring to protonate the carboxylate and the amine.

-

The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

-

-

Recovery of the Chiral Amine:

-

The aqueous layer from the acidification step contains the hydrochloride salt of this compound.

-

Basify the aqueous solution with a strong base (e.g., NaOH) and extract the liberated free amine with an organic solvent.

-

Dry the organic extract and remove the solvent to recover the chiral resolving agent.

-

Data Presentation and Analysis

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the resolved product.

Table 1: Representative Data for Chiral Resolution of Ibuprofen

| Parameter | Value | Method of Determination |

| Yield of (S)-(+)-Ibuprofen | 35-45% (based on half of the starting racemic mixture) | Gravimetric |

| Specific Rotation of resolved (S)-(+)-Ibuprofen | +50° to +57° (c=1, Ethanol) | Polarimetry |

| Literature Specific Rotation of pure (S)-(+)-Ibuprofen | +57° (c=1, Ethanol) | Literature |

| Enantiomeric Excess (ee) | 88-100% | Calculation: ([α]observed / [α]literature) x 100% |

Note: The specific rotation and yield will vary depending on the specific resolving agent, solvent system, and number of recrystallizations.

Potential Application: Chiral Auxiliary in Asymmetric Synthesis

While specific literature examples of this compound as a chiral auxiliary are not as prevalent as for other phenylethylamines, its structure makes it a strong candidate for such applications. Chiral auxiliaries derived from phenylethylamines are widely used in diastereoselective alkylations, aldol reactions, and Diels-Alder reactions.[4]

General Workflow for Asymmetric Alkylation

The following diagram illustrates the general strategy for using a chiral amine as an auxiliary in the asymmetric alkylation of a carboxylic acid derivative.

Figure 2: Asymmetric alkylation using a chiral auxiliary.

Expected Outcomes

In such a sequence, the tolyl group of the auxiliary would sterically hinder one face of the derived enolate, directing the incoming electrophile to the opposite face. This would result in the formation of one diastereomer in excess. The diastereomeric excess (de) would be dependent on the reaction conditions and the specific substrates. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. High diastereoselectivities (often >90% de) have been achieved with similar chiral auxiliaries.

Potential Application: Synthesis of Chiral Ligands

This compound can serve as a valuable starting material for the synthesis of more complex chiral ligands for asymmetric catalysis. For example, it can be used to prepare chiral Schiff bases, phosphines, or N-heterocyclic carbenes (NHCs). These ligands, when complexed with transition metals (e.g., Rh, Ru, Ir, Pd, Cu), can catalyze a variety of enantioselective reactions, such as hydrogenations, C-C bond formations, and hydrosilylations.

Table 2: Potential Chiral Ligand Classes from this compound

| Ligand Class | Synthetic Precursor | Potential Asymmetric Reaction |

| Chiral Schiff Base (Salen-type) | Salicylaldehyde derivatives | Asymmetric epoxidation, cyclopropanation |

| Chiral Phosphine | Chlorophosphines | Asymmetric hydrogenation |

| Chiral Diamine | Dicarbonyl compounds | Asymmetric transfer hydrogenation |

Conclusion

This compound is a readily accessible and highly effective chiral resolving agent, particularly for racemic carboxylic acids. Its utility in this area is well-established and scalable. While its application as a chiral auxiliary and as a precursor to chiral ligands is less documented specifically for the meta-tolyl isomer, the extensive body of literature on analogous phenylethylamines strongly suggests its high potential in these areas as well. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a valuable and versatile tool for the preparation of enantiomerically pure compounds. Further exploration of its role in asymmetric catalysis is a promising avenue for future research.

References

The Pivotal Role of (R)-1-m-Tolylethanamine and its Analogs as Chiral Building Blocks in Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a drug molecule is paramount to its efficacy and safety. Chiral building blocks, such as (R)-1-m-Tolylethanamine, are fundamental tools in the synthesis of enantiomerically pure pharmaceuticals, ensuring the desired therapeutic effect while minimizing potential off-target and adverse reactions. This technical guide explores the properties and synthesis of this compound and its analogs, and delves into their critical application in the synthesis of key pharmaceuticals, with a focus on drugs targeting neurological disorders.

Physicochemical Properties of this compound

This compound is a chiral amine that serves as a versatile intermediate in organic synthesis. Its physical and chemical characteristics are crucial for its application as a resolving agent and a synthetic precursor.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 205 °C |

| Density | Approx. 0.94 g/mL |

| Optical Rotation | Specific rotation value is dependent on the specific enantiomer and conditions. |

Synthesis of this compound

Enantiomerically pure this compound can be obtained through several synthetic strategies, primarily involving either chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

A common and scalable method for obtaining enantiomerically pure amines is the resolution of a racemic mixture using a chiral resolving agent. For a racemic mixture of (R,S)-1-m-Tolylethanamine, a chiral acid, such as L-(+)-tartaric acid, can be used to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

Experimental Protocol: Resolution of a Racemic Amine using L-(+)-Tartaric Acid

-

Salt Formation: A solution of racemic 1-m-tolylethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt, in this case, the this compound-L-tartrate salt.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: The free amine is extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) can be determined by chiral HPLC or NMR spectroscopy.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high enantioselectivity. One common method is the asymmetric reductive amination of a prochiral ketone.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: 3-Methylacetophenone is reacted with an ammonia source in the presence of a dehydrating agent to form the corresponding imine in situ.

-

Asymmetric Reduction: The imine is then reduced using a chiral catalyst and a reducing agent. For example, a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) with borane or a transition metal catalyst with a chiral ligand and a hydrogen source can be employed. The choice of catalyst and reaction conditions is critical to achieve high enantioselectivity.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted and purified by distillation or chromatography to yield this compound.

Application in the Synthesis of Pharmaceuticals

Chiral amines like this compound and its analogs are instrumental in the synthesis of several important pharmaceuticals, particularly those where a specific stereoisomer is responsible for the therapeutic activity. Their primary role is often as a chiral resolving agent for key intermediates.

Chiral Resolution in the Synthesis of Rasagiline

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, has the (R)-configuration. Its synthesis often involves the resolution of racemic 1-aminoindan, a key precursor. While various chiral acids can be used, tartaric acid is a common choice. The principle is analogous to the resolution of 1-m-tolylethanamine described above, where the chiral acid selectively forms a less soluble diastereomeric salt with one of the enantiomers of 1-aminoindan.

Workflow for Chiral Resolution of 1-Aminoindan:

Role in the Synthesis of Rotigotine

Rotigotine, a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome, possesses the (S)-configuration. The synthesis of the enantiomerically pure drug often starts from a chiral precursor, (S)-2-aminotetralin. This precursor can be obtained through asymmetric synthesis or by resolution of the racemic 2-aminotetralin. Chiral acids, including derivatives of tartaric acid, can be employed for this resolution.

Starting Material for Safinamide Synthesis

Safinamide, another MAO-B inhibitor for Parkinson's disease, is synthesized from an enantiomerically pure starting material, L-alaninamide. In this case, the chirality is introduced at the beginning of the synthetic route, circumventing the need for a later-stage chiral resolution of the final drug molecule or a key intermediate. This highlights an alternative and often more efficient strategy in asymmetric synthesis.

Signaling Pathways of Drug Targets

Understanding the mechanism of action of these pharmaceuticals requires a look at their target signaling pathways.

Dopamine D2 Receptor Signaling (Target of Rotigotine)

Rotigotine is an agonist of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Activation of D2 receptors by an agonist like Rotigotine initiates a signaling cascade that ultimately modulates neuronal activity.

Monoamine Oxidase B (MAO-B) Inhibition (Target of Rasagiline and Safinamide)

Rasagiline and Safinamide exert their therapeutic effects by inhibiting the enzyme Monoamine Oxidase B. MAO-B is responsible for the degradation of dopamine in the brain. By inhibiting this enzyme, the levels of dopamine are increased, which helps to alleviate the symptoms of Parkinson's disease.[1][2]

Conclusion

This compound and its structural analogs are indispensable chiral building blocks in the pharmaceutical industry. Their utility as resolving agents for obtaining enantiomerically pure intermediates is a cornerstone of modern asymmetric synthesis. The examples of Rasagiline and Rotigotine highlight the critical importance of chirality in drug design and the methods used to achieve it. As the demand for highly specific and effective pharmaceuticals continues to grow, the role of such chiral building blocks will undoubtedly remain central to the development of new and improved therapies.

References

(R)-1-m-Tolylethanamine: A Comprehensive Technical Review of its Discovery, Synthesis, and Applications

(R)-1-m-Tolylethanamine, a chiral amine of significant interest in synthetic and medicinal chemistry, serves as a versatile building block for the stereoselective synthesis of complex organic molecules. Its importance is underscored by its application as a chiral auxiliary and as a key intermediate in the preparation of pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the discovery, synthesis, and diverse uses of this valuable compound, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

Chiral amines are fundamental components of a vast array of biologically active molecules, including a significant portion of pharmaceuticals and agrochemicals.[1] The stereochemistry of these amines is often crucial for their biological function, making their enantioselective synthesis a key challenge and a major focus of modern organic chemistry.[1][2] this compound, with its characteristic meta-tolyl group and a stereogenic center at the α-carbon of the ethylamine chain, has emerged as a valuable chiral building block.[3] This guide will explore the primary methods for its preparation, including asymmetric synthesis and chiral resolution, and delve into its applications, particularly in the pharmaceutical and agrochemical sectors.

Synthesis of this compound

The preparation of enantiomerically pure this compound can be achieved through two main strategies: asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution methods.[4] A prevalent method for the asymmetric synthesis of chiral amines is the catalytic asymmetric transfer hydrogenation of the corresponding ketone.

The asymmetric transfer hydrogenation of m-methylacetophenone is a highly effective method for the synthesis of (R)-1-m-tolylethanol, which can then be converted to the desired amine. This reaction typically employs a ruthenium or iridium catalyst with a chiral ligand.

dot

Caption: Asymmetric transfer hydrogenation workflow.

Experimental Protocol: Asymmetric Transfer Hydrogenation of m-Methylacetophenone

The following is a general protocol based on procedures for the asymmetric transfer hydrogenation of acetophenone derivatives.

-

Catalyst Preparation: In a glovebox, a solution of the ruthenium or iridium precursor and the chiral ligand (e.g., TsDPEN) is prepared in an anhydrous solvent such as isopropanol.

-

Reaction Setup: The catalyst solution is added to a solution of m-methylacetophenone in isopropanol. A base, such as sodium hydroxide or potassium tert-butoxide, is then added.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the conversion of the ketone is complete, as monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The resulting chiral alcohol is purified by flash chromatography.

-

Conversion to Amine: The purified (R)-1-m-tolylethanol can be converted to this compound through standard procedures such as conversion to a tosylate followed by displacement with azide and subsequent reduction.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

| Catalyst/Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Ir(III)-ferrocenyl phosphinite | Acetophenone | 99 | 95 (R) | [5] |

| Ru(II)/TsDPEN with η6-(p-OR) | Acetophenone | >99 | 98 (R) | [6] |

| Nano-Ru with (1S, 2S)-DPEN | Acetophenone | 100 | 79.1 | [7] |

Chiral Resolution of Racemic 1-m-Tolylethanamine

Chiral resolution is a widely used industrial method for separating enantiomers.[4] This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

A common and effective method for resolving racemic amines is the use of an enantiomerically pure chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), to form diastereomeric salts.[2]

dot

Caption: Diastereomeric salt resolution workflow.

Experimental Protocol: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

The following is a general protocol for the chiral resolution of a racemic amine.[2][4][8]

-

Salt Formation: Racemic 1-m-tolylethanamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol, ethanol). A solution of (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) in the same solvent is added.

-

Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: The crystalline salt is collected by filtration and washed with a small amount of the cold solvent.

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and a base (e.g., 2 M NaOH) is added to raise the pH above 10, liberating the free amine.

-

Extraction and Purification: The liberated amine is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried and the solvent is removed to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy.

Table 2: Chiral Resolution of Racemic Amines

| Racemic Amine | Resolving Agent | Yield of Desired Enantiomer (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Phenylethylamine | (2R,3R)-Tartaric Acid | Theoretical max 50% | High (after recrystallization) | [8] |

| 1-phenyl-2-(p-tolyl)ethylamine | (S)-isopropylidene glycerol hemiphthalate | 69 | >99 | [9] |

Enzymatic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases are commonly employed to selectively acylate one enantiomer of a racemic amine.[10]

Experimental Protocol: Enzymatic Resolution of 1-Phenylethylamine (Adaptable for 1-m-Tolylethanamine)

The following protocol is based on the enzymatic resolution of 1-phenylethylamine.[10]

-

Reaction Setup: Racemic 1-m-tolylethanamine and an acyl donor (e.g., isopropyl acetate) are dissolved in a suitable organic solvent (e.g., toluene).

-

Enzyme Addition: An immobilized lipase, such as Novozym 435, is added to the mixture.

-

Reaction Conditions: The suspension is agitated (e.g., on an orbital shaker) at a controlled temperature. The progress of the reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.

-

Work-up: Once the desired conversion is reached, the enzyme is filtered off. The filtrate is then processed to separate the unreacted amine from the acylated amine, typically by extraction or chromatography.

Table 3: Enzymatic Resolution of 1-Phenylethylamine

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |

| Novozym 435 | Isopropyl acetate | Toluene | 52.4 | 98 | 96 | [10] |

| CAL-B | Ethyl methoxyacetate | Heptane | 43 | - | 80 | [11] |

Applications of this compound

The utility of this compound stems from its chiral nature, making it a valuable synthon in various fields.

Pharmaceutical Synthesis

Chiral amines are integral to the synthesis of many active pharmaceutical ingredients (APIs). This compound and its analogs serve as key intermediates in the synthesis of drugs where a specific stereoisomer is required for therapeutic efficacy.[12] For instance, structurally similar (R)-1-phenylethylamine is a crucial building block in the synthesis of various pharmaceuticals.[1]

A notable application of related chiral amines is in the synthesis of drugs like Sitagliptin and Ramatroban, where they are used as chiral auxiliaries or key starting materials to induce the desired stereochemistry in the final product.[1] The synthesis of these compounds often involves reductive amination or other stereoselective C-N bond-forming reactions.

Agrochemical Synthesis

The demand for enantiomerically pure agrochemicals is increasing due to the often-observed differences in efficacy and environmental impact between enantiomers.[13] Chiral amines like this compound can be incorporated into the synthesis of novel fungicides and herbicides to enhance their target specificity and reduce off-target effects. For example, derivatives of nicotinamide, which can be synthesized from chiral amines, have shown significant fungicidal activity.[5]

Chiral Auxiliary in Asymmetric Synthesis

This compound can be employed as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction on a prochiral substrate.[2] After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.[1][2]

Biological Activity and Mechanisms of Action

While specific biological signaling pathways for this compound are not extensively documented, its structural analog, 3-methylphenethylamine, is known to be an agonist of the human trace amine-associated receptor 1 (TAAR1).[14] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, including dopamine and serotonin, and is a target for the treatment of neuropsychiatric disorders.[14][15]

dot

Caption: Potential TAAR1 signaling pathway.

The agonism of phenethylamine derivatives at TAAR1 suggests a potential mechanism through which compounds derived from this compound could exert biological effects, particularly in the central nervous system. This opens avenues for its use in the development of novel therapeutics for neurological and psychiatric conditions.

Conclusion

This compound is a chiral amine of considerable synthetic value. The development of efficient asymmetric synthesis methods, such as catalytic transfer hydrogenation, and robust resolution techniques has made this compound readily accessible in high enantiomeric purity. Its application as a chiral building block and auxiliary in the synthesis of pharmaceuticals and agrochemicals highlights its importance in the chemical and life sciences industries. Further exploration of the biological activities of its derivatives, potentially targeting systems like the TAAR1 receptor, promises to expand its utility in drug discovery and development. This guide has provided a comprehensive overview of the current knowledge on this compound, offering valuable data and protocols to support ongoing research and innovation in the field.

References

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H13N | CID 40465535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. Asymmetric synthesis M.pharm 1st year | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: (R)-1-m-Tolylethanamine - Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and material safety data for (R)-1-m-Tolylethanamine. The information is intended for use in laboratory and drug development settings.

Compound Identification and Properties

This compound is a chiral amine that serves as a valuable building block in asymmetric synthesis. Its stereospecific nature makes it a crucial component in the development of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem |

| Molecular Weight | 135.21 g/mol | PubChem |

| CAS Number | 138457-19-9 | PubChem |

| IUPAC Name | (1R)-1-(3-methylphenyl)ethanamine | PubChem |

| Synonyms | (R)-m-Methyl-a-phenethylamin, (1R)-1-(m-tolyl)ethanamine | PubChem |

| Appearance | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

| Solubility | No data available | - |

Safety and Hazard Information

Table 2: Hazard Identification and GHS Classifications (Based on (R)-1-(p-Tolyl)ethanamine)

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Flammable Liquids | Category 4 (Combustible liquid) | H227 |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | H314 |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | H318 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 (Harmful to aquatic life) | H402 |

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling, Storage, and Disposal

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A standard laboratory PPE workflow should be followed when handling this compound.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

-

Container: Keep container tightly closed to prevent absorption of moisture and carbon dioxide from the air.

Disposal

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is considered hazardous waste.

Experimental Protocols

This compound is primarily used as a resolving agent in the separation of racemic mixtures of carboxylic acids and as a chiral auxiliary in asymmetric synthesis.

General Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine like this compound. The specific solvent, temperature, and stoichiometry will need to be optimized for the particular acid being resolved.

Table 3: Example Reagents and Conditions for Resolution

| Step | Reagent/Parameter | Typical Value/Condition |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Varies based on acid solubility |

| Stoichiometry | Racemic Acid : Chiral Amine | 1 : 0.5 |

| Temperature | Dissolution at reflux, crystallization at 0-25 °C | Dependent on solvent and solutes |

| Acidification | Hydrochloric Acid (e.g., 2M) | To pH < 2 |

| Extraction Solvent | Diethyl ether, Ethyl acetate | Varies based on acid solubility |

Toxicological Information

Detailed toxicological data for this compound is not available. Based on data for similar compounds, it is expected to be harmful if swallowed and may cause irritation upon contact with skin and eyes. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea. Inhalation of vapors may cause respiratory tract irritation.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Disclaimer

This document has been prepared as a guide to the safe handling of this compound and is based on the best available information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. All users should be trained in the proper handling and disposal of hazardous materials.

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-m-Tolylethanamine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (R)-1-m-Tolylethanamine as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids. This methodology is a powerful tool for establishing stereocenters with high levels of control, a critical aspect in the development of chiral pharmaceuticals and other biologically active molecules. The protocols outlined below are based on well-established procedures for analogous chiral phenylethylamine auxiliaries and provide a strong foundation for the application of this compound.

Introduction

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its therapeutic effect. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the formation of a desired stereoisomer with high diastereoselectivity. This compound, a readily available chiral amine, serves as an effective chiral auxiliary for the synthesis of enantioenriched carboxylic acids through the diastereoselective alkylation of derived amides.

The general workflow for this process involves three key steps:

-

Amide Formation: The chiral auxiliary, this compound, is coupled with a carboxylic acid to form a chiral amide.

-

Diastereoselective Alkylation: The α-proton of the amide is deprotonated to form a chiral enolate, which then undergoes alkylation with an electrophile. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically by hydrolysis, to yield the desired α-substituted carboxylic acid in high enantiomeric purity. The auxiliary can often be recovered and reused.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the asymmetric synthesis of α-substituted carboxylic acids using this compound as a chiral auxiliary.

Protocol 1: Synthesis of the Chiral Amide

This protocol describes the formation of the N-acyl derivative from a carboxylic acid and this compound.

Materials:

-

Carboxylic acid (e.g., propanoic acid)

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

-

Amide Coupling: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Slowly add a solution of the crude acid chloride in anhydrous DCM to the amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by flash column chromatography on silica gel to yield the pure N-acyl-(R)-1-m-Tolylethanamine derivative.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

This protocol details the formation of the chiral enolate and its subsequent diastereoselective alkylation.

Materials:

-

N-acyl-(R)-1-m-Tolylethanamine derivative

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (2.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.0 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA).

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the N-acyl-(R)-1-m-Tolylethanamine derivative (1.0 eq) in anhydrous THF to the LDA solution. Stir the resulting mixture at -78 °C for 30 minutes to form the chiral enolate.

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the enantioenriched carboxylic acid.

Materials:

-

Alkylated N-acyl-(R)-1-m-Tolylethanamine derivative

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6 M)

-

1,4-Dioxane or Acetic Acid

-

Water

-

Diethyl ether or Ethyl acetate

Procedure:

-

Hydrolysis: In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and aqueous sulfuric acid (e.g., 1:1 v/v, 6 M H₂SO₄).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether (3 x) to remove the chiral auxiliary, this compound. The auxiliary can be recovered from the organic phase by washing with a basic solution, drying, and concentrating.

-

The aqueous layer, containing the desired carboxylic acid, can be extracted with ethyl acetate (3 x).

-

Combine the organic extracts containing the carboxylic acid, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

Purification: The carboxylic acid can be further purified by recrystallization or chromatography if necessary. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.

Data Presentation

The following tables summarize representative data for the diastereoselective alkylation of amides derived from chiral phenylethylamine auxiliaries, which are expected to be analogous to the performance of this compound. Note: This data is illustrative and may require optimization for specific substrates and the this compound auxiliary.

Table 1: Diastereoselective Alkylation of N-Propanoyl Amides Derived from Chiral Phenylethylamines

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | -78 | 85-95 | >95:5 |

| 2 | CH₃CH₂I | LDA | THF | -78 | 80-90 | >97:3 |

| 3 | PhCH₂Br | LDA | THF | -78 | 90-98 | >98:2 |

| 4 | CH₂=CHCH₂Br | LDA | THF | -78 | 88-96 | >96:4 |

Table 2: Enantiomeric Excess of α-Substituted Carboxylic Acids after Auxiliary Cleavage

| Entry | α-Substituent (R) | Cleavage Method | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Methyl | Acid Hydrolysis | 80-90 | >95 |

| 2 | Ethyl | Acid Hydrolysis | 75-85 | >97 |

| 3 | Benzyl | Acid Hydrolysis | 85-95 | >98 |

| 4 | Allyl | Acid Hydrolysis | 82-92 | >96 |

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-1-m-Tolylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule frequently exhibit different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a common regulatory requirement. One of the most robust and widely practiced methods for the separation of racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.

(R)-1-m-Tolylethanamine is an effective chiral resolving agent for a variety of racemic acids. The principle of this method lies in the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility. This difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated salt liberates the desired enantiomerically enriched acid.

These application notes provide a detailed protocol for the chiral resolution of racemic acids using this compound, supported by quantitative data and a visual representation of the experimental workflow.

Principle of the Method

The chiral resolution process using this compound involves three main stages:

-

Diastereomeric Salt Formation: The racemic acid ((R/S)-Acid) is reacted with the chiral resolving agent (this compound) in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-Acid)-((R)-Amine) and ((S)-Acid)-((R)-Amine).

-

Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts exhibit different solubilities in a given solvent system. By carefully controlling conditions such as solvent composition, temperature, and cooling rate, the less soluble diastereomeric salt will preferentially crystallize from the solution. This salt is then isolated by filtration.

-

Liberation of the Enantiomer: The enantiomerically enriched acid is recovered from the isolated diastereomeric salt by treatment with a strong acid. This protonates the carboxylate of the desired acid, rendering it less soluble in the aqueous medium, while the resolving agent remains as a salt in the aqueous phase. The purified acid can then be extracted with an organic solvent.

Experimental Protocols

The following is a general protocol for the chiral resolution of a racemic carboxylic acid using this compound. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for different racemic acids.

Materials and Equipment:

-

Racemic carboxylic acid

-

This compound

-

Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Heating and stirring apparatus (hot plate with magnetic stirrer)

-

Filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Rotary evaporator

-

pH meter or pH paper

-

Analytical balance

-

Chiral HPLC or polarimeter for enantiomeric excess determination

Procedure:

Part A: Diastereomeric Salt Formation and Crystallization

-